4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes an indole moiety, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the indole derivative with thiosemicarbazide and an appropriate oxidizing agent, such as hydrogen peroxide or iodine.
Formation of the Carboxamide Group: The final step involves the reaction of the thiadiazole-indole intermediate with an isocyanate or carbodiimide to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiadiazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(propan-2-yl)cyclohex-1-ene
- 1-methyl-4-(propan-2-yl)benzene
- 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of an indole moiety, a thiadiazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-methyl-N-(1-propan-2-ylindol-4-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)19-8-7-11-12(5-4-6-13(11)19)16-15(20)14-10(3)17-18-21-14/h4-9H,1-3H3,(H,16,20) |
InChI Key |
BQAWDSASQWSTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)C(C)C |
Origin of Product |
United States |
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